molecular formula C15H22IN B13958183 1-Benzyl-3-(3-iodopropyl)piperidine

1-Benzyl-3-(3-iodopropyl)piperidine

Cat. No.: B13958183
M. Wt: 343.25 g/mol
InChI Key: GMXGRAUDOUOFLI-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-iodopropyl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a 3-iodopropyl substituent at the 3-position of the piperidine ring. Piperidine derivatives with halogenated alkyl chains are of interest in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetic profiles.

Properties

Molecular Formula

C15H22IN

Molecular Weight

343.25 g/mol

IUPAC Name

1-benzyl-3-(3-iodopropyl)piperidine

InChI

InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2

InChI Key

GMXGRAUDOUOFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1-Benzyl-3-(3-iodopropyl)piperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural properties of 1-Benzyl-3-(3-iodopropyl)piperidine can be inferred through comparisons with related piperidine derivatives, as detailed below:

Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives

Compound Name Substituents on Piperidine Ring Key Functional Groups IC50 (μM) Non-nAChR Actions Reference
KAB-18 3-Phenylpropyl Biphenyl ester 10.2 ≥90%
COB-3 Small alkyl (e.g., methyl/ethyl) Biphenyl ester ~0.73* 0%
PPB-6 N-isopropyl (iPr) Benzyl-substituted succinimide 3.8 <10%
IB-10 3-Phenylpropyl Benzyl-substituted succinimide 11.5 ≥85%
1-Benzyl-3-(3-iodopropyl)piperidine 3-Iodopropyl, 1-Benzyl None specified in evidence N/A N/A N/A

*Calculated based on 14-fold potency increase over KAB-17.

Key Findings from Comparative Analysis

Impact of Alkyl Chain Size: Large substituents (e.g., phenylpropyl in KAB-18) reduce potency (IC50 = 10.2 μM) and increase off-target effects (≥90% non-nAChR actions) . Small alkyl groups (e.g., in COB-3) enhance potency (IC50 ~0.73 μM) and eliminate non-nAChR actions, suggesting improved receptor specificity . Iodopropyl substituent: While direct data are unavailable, the iodine atom in 1-Benzyl-3-(3-iodopropyl)piperidine may introduce steric and electronic effects distinct from phenyl or alkyl groups. Halogens often enhance binding affinity via hydrophobic interactions or halogen bonding.

Role of Benzoyl/Biphenyl Esters :

  • Compounds with biphenyl esters (e.g., COB-3) show optimal potency when paired with small alkyl groups .
  • Benzyl-substituted succinimide (e.g., PPB-6) retains moderate potency (IC50 = 3.8 μM) but reduces off-target effects (<10%), highlighting the importance of aromatic group geometry .

Structural Divergence in Piperidine Derivatives: PPB-9 (N-ethyl substituent) and PPB-6 (N-isopropyl) demonstrate that even minor changes in alkyl chain branching affect pharmacological profiles . IB-10, which combines a phenylpropyl chain with a succinimide group, mirrors KAB-18’s low potency and high off-target activity, underscoring the incompatibility of large substituents with certain functional groups .

Hypotheses for 1-Benzyl-3-(3-iodopropyl)piperidine

  • Potency: The iodine atom’s polarizability may enhance nAChR binding compared to non-halogenated analogs, though excessive steric bulk (iodopropyl vs. methyl) could offset this advantage.
  • Specificity : The absence of a biphenyl ester or succinimide group (unlike COB-3 or PPB-6) may result in lower potency unless compensated by iodine’s electronic effects.
  • Metabolic Stability : The iodopropyl chain could reduce metabolic degradation compared to propyl or phenylpropyl groups, extending half-life .

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